An In-depth Technical Guide to 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the novel phosphonate compound, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid. As a compound not yet extensively documented in scientific literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the predicted properties, a proposed synthetic pathway, and potential applications, all grounded in established chemical principles and data from analogous structures.
Introduction and Rationale
The synthesis of novel compounds with potential therapeutic applications is a cornerstone of medicinal chemistry. The target molecule, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid, combines two key structural motifs: a bromophenylacetic acid core and a diethoxyphosphoryl group. The bromophenylacetic acid moiety is a versatile precursor in the synthesis of various biologically active molecules, including anti-inflammatory drugs.[1] The introduction of a phosphonate group can significantly influence a molecule's physicochemical properties, such as acidity, lipophilicity, and its ability to act as a transition-state analog inhibitor of enzymes. This unique combination suggests that 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid could exhibit interesting and potentially valuable biological activities.
This guide will provide a theoretical framework and a practical, step-by-step approach for the synthesis and characterization of this novel compound, as well as a discussion of its potential applications in drug discovery.
Physicochemical Properties (Predicted)
While experimental data for the target compound is not yet available, we can predict its key physicochemical properties based on its constituent parts.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C12H16BrO5P | Based on the proposed structure. |
| Molecular Weight | 367.13 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to off-white solid | Analogous phosphonates and phenylacetic acids are typically crystalline solids. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform); sparingly soluble in water. | The presence of the polar carboxylic acid and phosphonate groups will be offset by the nonpolar phenyl ring and ethyl groups. |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the phosphonic acid moiety (first pKa around 1-2). | The electron-withdrawing nature of the phosphonate and bromo groups will increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid. |
Proposed Synthesis and Experimental Protocol
The synthesis of 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid can be approached through a multi-step process, starting from commercially available 3-bromophenylacetic acid. The proposed synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid.
Step-by-Step Experimental Protocol
Step 1: Esterification of 3-Bromophenylacetic acid
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Reactants: To a solution of 3-bromophenylacetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(3-bromophenyl)acetate.
Step 2: α-Bromination
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Reactants: Dissolve ethyl 2-(3-bromophenyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).
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Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction by TLC.
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Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude ethyl 2-bromo-2-(3-bromophenyl)acetate. Purify by column chromatography if necessary.
Step 3: Arbuzov Reaction
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Reactants: Add ethyl 2-bromo-2-(3-bromophenyl)acetate (1 equivalent) to an excess of triethyl phosphite (1.5-2 equivalents).
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Reaction: Heat the mixture under an inert atmosphere. The reaction is typically exothermic. Monitor the formation of the phosphonate ester by TLC or ³¹P NMR.
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Work-up: After the reaction is complete, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure to yield crude ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate.
Step 4: Hydrolysis
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Reactants: Dissolve the crude ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, 2-3 equivalents).
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Reaction: Stir the mixture at room temperature and monitor the hydrolysis of the ester by TLC.
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Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution to a pH of 1-2 with 1M HCl. The product should precipitate out of the solution. If not, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid.
Characterization and Spectroscopic Data (Predicted)
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 7-8 ppm region with splitting patterns characteristic of a 1,3-disubstituted benzene ring. - A doublet for the α-proton, coupled to the phosphorus atom (J-coupling of ~20-25 Hz). - A multiplet for the ethoxy methylene protons, coupled to both the methyl protons and the phosphorus atom. - A triplet for the ethoxy methyl protons. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Aromatic carbons in the 120-140 ppm region. - A doublet for the α-carbon, coupled to the phosphorus atom. - A doublet for the ethoxy methylene carbons, coupled to the phosphorus atom. - A singlet for the ethoxy methyl carbons. - A carbonyl carbon signal around 170-180 ppm. |
| ³¹P NMR | - A singlet or a multiplet (if coupled to protons) in the phosphonate region, typically between 15-30 ppm.[2] |
| FT-IR | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - A P=O stretch around 1200-1250 cm⁻¹. - P-O-C stretches around 1000-1100 cm⁻¹. |
| Mass Spectrometry (HRMS) | - The calculated exact mass for C12H16BrO5P [M+H]⁺ is 367.9940. The observed mass should be within a narrow tolerance of this value. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed. |
Potential Applications and Mechanism of Action
While the biological activity of 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid is yet to be determined, its structure suggests several potential applications in drug development.
Anti-inflammatory and Analgesic Agents
Phenylacetic acid derivatives are known for their anti-inflammatory properties. The introduction of the phosphonate group could modulate this activity, potentially leading to a more potent or selective compound.
Enzyme Inhibition
Phosphonates are excellent mimics of the tetrahedral transition state of carboxylate and phosphate esters. Therefore, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid could be investigated as an inhibitor of enzymes that process carboxylic acid substrates, such as proteases or esterases.
Anticancer Agents
Some coumarin derivatives containing a 3-bromophenyl group have shown promise as anticancer agents by inhibiting cancer cell invasion and tumor growth.[3] The unique electronic and steric properties of the diethoxyphosphoryl group could lead to novel interactions with anticancer targets.
Logical Relationship Diagram
Caption: Logical relationship between the structural features and potential applications.
Conclusion
2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid represents a novel chemical entity with significant potential for applications in drug discovery and development. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and exploration of its biological activities. The proposed methodologies are based on well-established chemical principles and are designed to be a valuable resource for researchers venturing into the synthesis and application of this promising compound. Further experimental validation is required to fully elucidate its properties and potential.
References
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MDPI. (2025, January 2). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, November 21). (E)-2-(2-(3-Ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. Retrieved from [Link]
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